2,3-Dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one
Descripción general
Descripción
2,3-Dihydro-9H-isoxazolo[3,2-b]quinazolin-9-one is a compound that has been synthesized and evaluated for its anti-inflammatory, antipyretic, and analgesic activity . It was found to be more effective than acetylsalicylic acid in inhibiting carrageenan-induced edema and in reducing brewer’s yeast-induced fever in rats .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis and Evaluation for Anti-inflammatory, Antipyretic, and Analgesic Activity : 2,3-Dihydro-9H-isoxazolo[3,2-b]quinazolin-9-ones have been synthesized and evaluated for their anti-inflammatory, antipyretic, and analgesic activities. Notably, some compounds in this series, including 2,3-dihydro-9H-isoxazolo[3,2-b]quinazolin-9-one (W-2429), showed more effectiveness than acetylsalicylic acid in inhibiting carrageenan-induced edema and reducing fever in rats, as well as more potent analgesic activity than propoxyphene hydrochloride (Reisner et al., 1977).
Pharmacokinetics and Metabolism
- Toxicological Investigation : Studies on the acute and subacute toxicity of 2,3-dihydro-9H-isoxazolo[3,2-b]quinazolin-9-one (W-2429) in mice, rats, and dogs revealed that the compound is well tolerated, with minimal signs of toxicity observed in dogs at higher doses (Banerjee et al., 1977).
- Absorption, Distribution, and Metabolic Fate : After oral administration in various species, this compound is readily absorbed, showing different elimination half-lives. More than half of the radioactivity is excreted in the urine in rats, and major urinary metabolites have been identified in rats and dogs (Edelson et al., 1977).
Chemical Properties and Synthesis Variations
- Experimental and Theoretical Studies on Tautomerism and Reactivity : Research on isoxazolo[3,4-b]quinolin-3(1H)-ones, a related compound, focused on their synthesis, tautomerism, and reactivity, including evaluations for antifungal activity against pathogenic yeast-like fungal strains (Sączewski et al., 2015).
Novel Syntheses and Derivatives
- Synthesis of Novel Derivatives : Studies include the synthesis of novel derivatives like 3-methyl-2,3-dihydro-9H-isoxazolo[3,2-b]-quinazolin-9-one (W-2451), which showed significant absorption, metabolism, and elimination in various species including humans (Kucharczyk et al., 1979).
- Design and Synthesis of Azolopyrimidoquinolines : Further research involved the synthesis of related compounds with evaluations for anti-oxidant, anti-inflammatory, and analgesic activities, demonstrating the potential of these compounds in therapeutic applications (El-Gazzar et al., 2009).
Safety and Hazards
The acute and subacute toxicity of 2,3-Dihydro-9H-isoxazolo[3,2-b]quinazolin-9-one was investigated in mice, rats, and dogs . The subacute toxicity study was conducted by repeated oral administration of the compound for 30 days. Treatment with this compound was well tolerated by rats as well as dogs .
Propiedades
IUPAC Name |
2,3-dihydro-[1,2]oxazolo[3,2-b]quinazolin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10-7-3-1-2-4-8(7)11-9-5-6-14-12(9)10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIKRYZUZNUZFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON2C1=NC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191240 | |
Record name | 2,3-Dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one | |
CAS RN |
37795-69-0 | |
Record name | 2,3-Dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037795690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | W-2429 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-9H-isoxazolo(3,2-b)quinazolin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00191240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | W-2429 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6152QM1944 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.